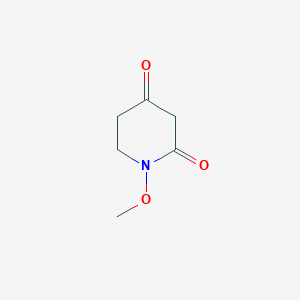

1-Methoxypiperidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWWDERUGCOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxypiperidine 2,4 Dione and Its Analogues

Precursor Synthesis and Building Block Approaches

The efficient construction of the target molecule and its analogues relies heavily on the strategic synthesis of key intermediates and building blocks. These precursors are designed to incorporate the N-methoxy group and other essential functionalities early in the synthetic sequence, facilitating the final ring-forming and modification steps.

N-Methoxy-4-piperidone as a Key Synthetic Intermediate

A pivotal precursor for the synthesis of various N-methoxy piperidine (B6355638) derivatives is N-methoxy-4-piperidone. A notable method for its preparation involves a double conjugate addition of O-methylhydroxylamine to methyl acrylate. This reaction is followed by an intramolecular Dieckmann cyclization, which constructs the piperidinone ring. mdpi.comresearchgate.net This approach is significant as it establishes the core heterocyclic structure with the desired N-methoxy substituent in a concise manner.

| Reactants | Reaction Type | Product | Ref. |

| O-Methylhydroxylamine, Methyl Acrylate | Double Conjugate Addition / Dieckmann Cyclization | N-Methoxy-4-piperidone | mdpi.comresearchgate.net |

Preparation of α-Amino Nitrile and Ester N-Methoxy Piperidine Building Blocks

From the key intermediate, N-methoxypiperidine-4-one, a variety of essential building blocks can be prepared, including α-amino nitriles and esters. researchgate.netresearchgate.net For instance, the reaction of N-methoxy-4-piperidone with an amine and a cyanide source, such as sodium cyanide in the presence of ammonium (B1175870) chloride and ammonium hydroxide, yields 4-amino-1-methoxy-piperidine-4-carbonitrile. google.com This α-amino nitrile can then be further transformed, for example, through hydrolysis and esterification, to provide the corresponding α-amino ester. These building blocks are crucial for introducing additional diversity and functionality at the 4-position of the piperidine ring. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Ref. |

| N-Methoxy-4-piperidone | Ammonium Hydroxide, Ammonium Chloride, Sodium Cyanide | 4-Amino-1-methoxy-piperidine-4-carbonitrile | google.com |

Synthesis of N-Carbamate-2-Methoxy-3-Piperidones as Precursors to Highly Functionalized Piperidines

The synthesis of N-carbamate-2-methoxy-3-piperidones represents another important strategy for accessing highly functionalized piperidines. acs.org These compounds can be prepared through a series of reactions starting from protected piperidine derivatives. For example, N-benzyloxycarbonyl-2-methoxypiperidine can serve as a starting point. acs.org These 2-methoxy-3-piperidone precursors are valuable intermediates as they possess multiple reactive sites, allowing for a range of subsequent chemical transformations to introduce diverse substituents.

Synthesis of 4-Hydroxyamino-1-methoxy-piperidine-4-carboxylic Acid Methyl Ester

A specific and highly functionalized precursor, 4-hydroxyamino-1-methoxy-piperidine-4-carboxylic acid methyl ester, can be synthesized from the corresponding α-hydroxyamino nitrile. google.com The synthesis begins with the preparation of 4-hydroxyamino-1-methoxy-piperidine-4-carbonitrile. This intermediate is then subjected to hydrolysis and esterification to yield the target methyl ester. In a documented procedure, the carbonitrile is treated with concentrated sulfuric acid in dichloromethane, followed by the addition of methanol (B129727). This process facilitates the conversion of the nitrile group to a carboxylic acid methyl ester, furnishing the desired product as a viscous oil. google.com

| Starting Material | Reagents | Product | Ref. |

| 4-Hydroxyamino-1-methoxy-piperidine-4-carbonitrile | 1. H₂SO₄, CH₂Cl₂ 2. CH₃OH | 4-Hydroxyamino-1-methoxy-piperidine-4-carboxylic Acid Methyl Ester | google.com |

Traditional Synthetic Routes to Piperidine-2,4-dione Frameworks

The construction of the piperidine-2,4-dione core often employs well-established cyclization strategies, with the transformation of carbonyl compounds being a central theme.

Carbonyl Compound Transformations

The formation of the piperidine-2,4-dione ring system is frequently achieved through intramolecular cyclization reactions of acyclic precursors containing carbonyl functionalities. The Dieckmann cyclization is a classic and widely used method for this purpose. researchgate.netucl.ac.ukrsc.org This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which upon hydrolysis and decarboxylation can yield the desired dione (B5365651). For instance, N-acylated β-amino esters can be cyclized to produce 3-methoxycarbonylpiperidine-2,4-diones. rsc.org

Another significant approach for constructing the piperidine framework is the aza-Michael reaction. ntu.edu.sgnih.govmdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Intramolecular versions of this reaction are particularly useful for ring formation, leading to substituted piperidones. ntu.edu.sgnih.gov These traditional methods provide a robust platform for the synthesis of a wide array of piperidine-2,4-dione derivatives.

Advanced and Novel Synthetic Strategies for Azaheterocycles

The synthesis of azaheterocycles, including the piperidine-2,4-dione scaffold, has evolved beyond traditional methods. Modern strategies offer greater efficiency, stereochemical control, and access to a diverse range of structurally complex molecules. rsc.org

Anionic Enolate Rearrangements

A novel and powerful method for constructing the piperidine-2,4-dione ring system involves anionic enolate rearrangements. rsc.org This strategy is a key alternative to more traditional methods like Dieckmann cyclizations. rsc.orgcore.ac.uk

The process often starts with readily available homoallylamines. rsc.orgdntb.gov.ua These precursors are first protected, for instance with a Boc (tert-butoxycarbonyl) group, and then subjected to halocyclocarbamation. This step, using a reagent like N-Bromosuccinimide (NBS), produces bromocyclocarbamates. dntb.gov.uaresearchgate.net When these intermediates are treated with a strong base, they undergo a novel enolate-isocyanate rearrangement. dntb.gov.uaresearchgate.net This rearrangement proceeds through a highly reactive enolate-isocyanate intermediate which then cyclizes to form the desired 6-substituted piperidine-2,4-dione. rsc.org A key advantage of this method is its ability to produce these diones, including enantiopure forms, from chiral homoallylamines. rsc.org

This rearrangement has been successfully applied to create a variety of substituted piperidine-2,4-diones, including those with adamantyl and heteroaromatic (pyrazolyl) groups. rsc.org The mechanism involves the formation of a cyclic enolate which rearranges and cyclizes to yield the final dione structure. rsc.orgdntb.gov.ua

Flow Electrochemistry Adaptations, Including Shono-Oxidation for Methoxylation

Electrochemical methods, particularly when adapted to continuous flow systems, offer a green, efficient, and scalable approach for synthesizing and functionalizing piperidine derivatives. nih.govvapourtec.com Flow electrochemistry provides superior control over reaction parameters, enhances safety, and often improves yield and reproducibility compared to traditional batch methods. labunlimited.comrsc.org

A particularly relevant electrochemical reaction is the Shono oxidation, which is an anodic oxidation process used to introduce an alkoxy group, such as a methoxy (B1213986) group, at the α-position to a nitrogen atom in amides or carbamates. nih.govmdpi.combeilstein-journals.org This reaction is critical for the synthesis of a precursor to 1-methoxypiperidine-2,4-dione.

The mechanism of the Shono oxidation involves the electrochemical oxidation of a cyclic carbamate (B1207046) to generate an iminium ion intermediate. nih.govbeilstein-journals.org This reactive intermediate is then trapped by a nucleophile, which in this context is methanol, to yield the α-methoxylated product. nih.govmdpi.com The entire process can be performed in an undivided electrolysis cell, where methanol serves as both the solvent and the nucleophile. osti.gov

The application of flow electrochemistry to the Shono oxidation has been demonstrated for the methoxylation of N-protected piperidines, which serves as a crucial step in creating precursors for more complex piperidine structures. soton.ac.uk This technique allows for the direct and selective introduction of a methoxy group, which would be a key step in a hypothetical synthesis of this compound, likely by starting with a suitable piperidine precursor and introducing the methoxy group at the nitrogen position via an adapted Shono-type oxidation or a related electrochemical method.

Stereoselective Approaches in Piperidine Derivative Synthesis

Achieving stereochemical control is a significant challenge and a major focus in the synthesis of piperidine derivatives due to their prevalence in pharmaceuticals and natural products. nih.gov For piperidine-2,4-diones, several stereoselective strategies have been developed.

One successful approach utilizes a chiral auxiliary. For example, the Davies' chiral auxiliary, (S)-N-(α-methylbenzyl)allylamine, can be used in a conjugate addition reaction to create enantiopure β-amino esters. core.ac.uk These esters then undergo a Dieckmann cyclization, followed by hydrolysis and decarboxylation, to yield enantioselectively enriched 6-substituted piperidine-2,4-diones. core.ac.uk

Another powerful stereoselective method is the anionic enolate-isocyanate rearrangement starting from enantiomerically pure homoallylamines. rsc.org This pathway allows for the synthesis of enantiopure adamantane-substituted piperidine-2,4-diones. rsc.orgrsc.org The synthesis begins with adamantyl-substituted N-Boc-homoallylamines, which are converted into the target diones via cyclic bromourethanes and key enol ester intermediates. rsc.org

These stereoselective methods are crucial as the biological activity of piperidine derivatives is often highly dependent on their specific stereochemistry.

Derivatization and Functionalization Strategies of this compound Analogues

The piperidine-2,4-dione scaffold is a versatile platform for creating a wide array of analogues through derivatization and functionalization. rsc.org Research has focused on modifying substitution patterns on the ring and at the lactam nitrogen to explore structure-activity relationships.

Modulation of Aryl Substitution Patterns

The synthesis of 6-arylpiperidine-2,4-diones has been achieved through various methods. One route involves the Dieckmann cyclization of δ-aryl-δ-amino-β-keto esters. core.ac.ukscribd.com This method allows for the preparation of compounds like 6-phenylpiperidine-2,4-dione. core.ac.uk The reaction conditions, such as the base and solvent system, can be optimized to improve yields. For instance, using sodium methoxide (B1231860) in methanol followed by decarbomethoxylation in aqueous acetonitrile (B52724) has proven effective. core.ac.uk

Another strategy involves the reaction of isatin (B1672199) derivatives with piperidine, which, through nucleophilic attack and subsequent ring-opening, yields 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. maxapress.com The electronic effects of substituents on the aryl ring of isatin have been shown to influence the reaction rate, highlighting the tunability of the synthesis. maxapress.com

The table below summarizes examples of aryl-substituted piperidine-2,4-dione analogues and the synthetic methods used.

| Compound Name | Aryl Substituent | Synthetic Method |

| 6-Phenylpiperidine-2,4-dione | Phenyl | Dieckmann Cyclization |

| 1-(2'-Amino-5'-methylphenyl)-2-(piperidin-1-yl)ethane-1,2-dione | 2'-Amino-5'-methylphenyl | Isatin Ring Opening |

| 1-(2'-Amino-5'-chlorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione | 2'-Amino-5'-chlorophenyl | Isatin Ring Opening |

Exploration of Substituent Options at the Lactam Nitrogen Position

The substituent at the lactam nitrogen (position 1) significantly influences the properties of piperidine-2,4-diones. While many synthetic routes are designed to produce N-unsubstituted diones directly, core.ac.uk methods for introducing various groups at this position are also of great interest.

The synthesis of N-substituted analogues can be achieved by starting with appropriately substituted precursors. For instance, the Dieckmann cyclization can be performed on β-amino esters that already contain the desired N-substituent. core.ac.ukresearchgate.net This allows for the preparation of piperidine-2,4-diones with a range of alkyl or aryl groups at the nitrogen atom.

For the specific case of This compound , the methoxy group at the nitrogen position is a key feature. A patent describes the synthesis of N-methoxy-4-piperidone, which serves as a precursor for more complex structures. google.com This indicates that N-alkoxy functionalities can be incorporated. The synthesis of related N-alkoxy piperidine derivatives has also been reported in other contexts. rsc.orgresearchgate.net

The following table showcases different substituents that have been incorporated at the lactam nitrogen of piperidine analogues.

| Substituent at N-1 | Precursor/Method |

| Hydrogen | Dieckmann cyclization of N-unprotected β-amino esters |

| Alkyl/Aryl | Dieckmann cyclization of N-substituted β-amino esters |

| Methoxy | Starting from N-methoxy-4-piperidone |

| Benzyl | Use of (S)-N-(α-methylbenzyl)allylamine as a chiral auxiliary |

These derivatization strategies enable the systematic modification of the piperidine-2,4-dione core, facilitating the exploration of its chemical and biological potential.

Chemical Reactivity and Transformation Mechanisms of 1 Methoxypiperidine 2,4 Dione Derivatives

Nucleophilic Addition Reactions on Carbonyl Groups

The carbonyl groups at the C2 and C4 positions of the piperidine (B6355638) ring are susceptible to nucleophilic attack. The reactivity of these carbonyls allows for the introduction of various functional groups. For instance, the reaction of 1-(2-methoxyethyl)piperidine-2,4-dione (B13435452) with nucleophiles demonstrates the susceptibility of the carbonyl groups to addition reactions. evitachem.com

The reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) results in the formation of 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. This transformation proceeds via a nucleophilic attack on the C2-carbonyl group, followed by a ring-opening process. maxapress.com Kinetic studies of this reaction indicate a second-order process, suggesting that the rate-determining step is the breakdown of the tetrahedral intermediate formed after the initial nucleophilic attack. maxapress.com

Furthermore, N-carbamate-2-methoxy-3-piperidones undergo nucleophilic addition reactions at the carbonyl group with reagents like 2-furyllithium and potassium cyanide. uni-regensburg.de Aldol (B89426) reactions involving these piperidones have also been explored, showcasing the versatility of the carbonyl group in carbon-carbon bond formation. uni-regensburg.de

The table below summarizes examples of nucleophilic addition reactions on piperidine-dione systems.

| Reactant | Nucleophile | Product | Reference |

| 1-(2-Methoxyethyl)piperidine-2,4-dione | Various Nucleophiles | Corresponding addition products | evitachem.com |

| Isatin Derivatives | Piperidine | 1-(2'-amino-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-dione | maxapress.com |

| N-Carbamate-2-methoxy-3-piperidones | 2-Furyllithium | Corresponding tertiary alcohols | uni-regensburg.de |

| N-Carbamate-2-methoxy-3-piperidones | Potassium Cyanide | Corresponding cyanohydrins | uni-regensburg.de |

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The carbonyl groups of 1-methoxypiperidine-2,4-dione and its derivatives can be converted to alkenes via Wittig and Horner-Wadsworth-Emmons (HWE) reactions. wikipedia.orgdalalinstitute.com These olefination reactions are fundamental in organic synthesis for constructing carbon-carbon double bonds. libretexts.org

The Wittig reaction involves the use of a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. mdpi.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing for reactions with a broader range of aldehydes and ketones, including sterically hindered ones. dalalinstitute.comwikipedia.org The HWE reaction predominantly produces (E)-alkenes. wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of a phosphonate carbanion via deprotonation, followed by nucleophilic addition to the carbonyl compound. wikipedia.org The resulting intermediate then eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org

N-carbamate-2-methoxy-3-piperidones have been shown to undergo both Wittig and HWE reactions, demonstrating the utility of these methods for modifying the piperidine scaffold. uni-regensburg.de

The following table provides a comparison of the Wittig and HWE reactions.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less reactive with hindered ketones | More reactive, reacts with hindered ketones |

| Basicity of Reagent | More basic | Less basic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Stereoselectivity | Dependent on ylide stability (Z or E) | Predominantly (E)-alkenes |

Intramolecular Cyclization Reactions (e.g., CSIC Reaction)

Intramolecular cyclization reactions are crucial for the synthesis of various piperidine derivatives, leading to the formation of fused and spirocyclic systems. mdpi.com These reactions can involve the formation of either new C-N or C-C bonds. mdpi.com

One notable example is the Carbonyl-Silyl-Initiated Cyclization (CSIC) reaction. A study on N-carbamate-2-methoxy-3-piperidone derivatives explored this type of intramolecular cyclization. uni-regensburg.de Such reactions often proceed through the formation of an iminium ion intermediate, which is then attacked by an internal nucleophile. mdpi.com For instance, acid-mediated cyclization of alkynes bearing an amino group can lead to piperidine rings through the formation of an iminium ion, which is subsequently reduced. mdpi.com

The regioselectivity of these cyclizations can be influenced by various factors, including the nature of the substrate and the reaction conditions. For example, the synthesis of imidazolidin-2-ones from urea (B33335) derivatives proceeds via an intramolecular cyclization to form a 5-methoxyimidazolidin-2-one intermediate, which then eliminates methanol to form an iminium cation that reacts with a nucleophile. mdpi.com

Enolate Chemistry and Functional Group Interconversions

The presence of α-protons adjacent to the carbonyl groups in this compound allows for the formation of enolates, which are versatile intermediates in organic synthesis.

Silyl (B83357) enol ethers are formed by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The oxygen atom of the enolate acts as the nucleophile. wikipedia.org The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the reaction conditions. wikipedia.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic silyl enol ether, while weaker bases like triethylamine (B128534) lead to the more thermodynamically stable silyl enol ether. wikipedia.org

The formation of silyl enol ethers from piperidone derivatives has been documented. For example, the synthesis of N-carbamate-2-methoxy-3-piperidones includes steps that could lead to silyl enol ether formation under appropriate conditions. uni-regensburg.de The steric environment around the carbonyl group can significantly influence the ease of silyl enol ether formation. scripps.edu

Enol acetates are another important class of enol derivatives that can be prepared from carbonyl compounds. They serve as valuable intermediates for various transformations, including the synthesis of α-substituted carbonyl compounds. nih.gov The formation of enol acetates from piperidone derivatives has been explored, particularly in the context of subsequent aldol reactions. uni-regensburg.de The regioselective formation of enol acetates from N-carbamate-2-methoxy-3-piperidones has been studied, highlighting their utility in further functionalization. uni-regensburg.de

The table below outlines the conditions for the formation of enol derivatives.

| Enol Derivative | Reagents | Conditions | Product Type | Reference |

| Silyl Enol Ether | Silyl Halide (e.g., TMSCl), Base (e.g., LDA or Et3N) | Low temperature for kinetic, higher for thermodynamic | Kinetic or Thermodynamic | wikipedia.org |

| Enol Acetate | Acetic Anhydride, Perchloric Acid or Acetyl Chloride, Triethylamine | Varies depending on method | Enol Acetate | uni-regensburg.de |

Reactivity of the Methoxy (B1213986) Group on the Piperidine Ring in Chemical Transformations

The N-methoxy group in this compound and its analogs is not merely a passive substituent. It can participate in and influence chemical transformations. For instance, the N-methoxy functionality can act as a bioisostere for other groups in biologically active molecules. researchgate.net

In some reactions, the N-methoxy group can be cleaved or transformed. For example, electrochemical oxidation of N-methoxycarbonylpiperidines can lead to the formation of α-methoxylated carbamates. researchgate.net Furthermore, nucleophilic substitution reactions can potentially occur at the methoxy group of certain piperidine derivatives, leading to different substituted products. evitachem.com

The presence of the N-methoxy group can also influence the reactivity of the piperidine ring itself. For instance, in the synthesis of spiropidion, a pro-insecticide, the N-methoxy-4-piperidone building block is crucial. researchgate.net The N-methoxy group is incorporated into a 2-aryl-1,3-dione scaffold to create novel tetramic acid derivatives. researchgate.net

Agrochemical Applications and Pest Management Research

Analogues of this compound have emerged as a promising class of compounds for pest management, exhibiting a variety of biological activities that are beneficial for crop protection.

A notable example of a commercialized insecticide based on this chemical class is Spiropidion. researchgate.netnih.gov This compound has demonstrated broad-spectrum efficacy against a variety of sucking insect pests and mites, which are economically damaging to many crops. researchgate.netresearchgate.net Spiropidion provides excellent control of pests such as aphids, whiteflies, psyllids, scales, and mites in vegetables and specialty crops. researchgate.netresearchgate.net It is effective against insect populations that have developed resistance to other insecticide classes, like neonicotinoids. researchgate.net

Spiropidion is a pro-insecticide, meaning it is converted into its active form after being absorbed by the plant. researchgate.netnih.gov The active metabolite is responsible for the potent insecticidal and acaricidal effects. researchgate.net

Table 1: Pest Spectrum of Spiropidion

| Pest Category | Examples |

| Aphids | Myzus persicae (Green peach aphid) |

| Whiteflies | Bemisia tabaci (Tobacco whitefly) |

| Psyllids | |

| Scales | Armoured scales, Soft scales |

| Mites | Spider mites, Rust mites, Red mites |

This table is illustrative and not exhaustive of all controlled pests.

The primary mode of action for this compound analogues like Spiropidion is the inhibition of acetyl-CoA carboxylase (ACCase). researchgate.netnih.gov ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. researchgate.net By inhibiting this enzyme, the production of lipids is disrupted, leading to the eventual death of the pest. chemrobotics.com This non-neuronal site of action is a key feature, particularly in the context of managing resistance to neurotoxic insecticides. researchgate.netnih.gov

The active form of Spiropidion, a 2-aryl-cyclic-1,3-dione derivative, binds to the ACCase enzyme, effectively blocking its function. researchgate.net This mechanism affects the growth and development of the target pests. nih.gov

A significant advantage of certain this compound analogues, such as Spiropidion, is their unique two-way systemic mobility within the plant. researchgate.netnih.gov After application to the foliage, the active metabolite is translocated through both the xylem and the phloem. researchgate.netnih.gov

Xylem mobility allows the compound to move upwards from the point of application to new, untreated growth.

Phloem mobility enables the compound to be transported downwards to the roots and other parts of the plant. researchgate.net

This "ambimobile" behavior ensures that the entire plant is protected, including parts that were not directly sprayed. researchgate.netnih.gov This whole-plant protection is particularly effective for controlling sucking pests that feed on various plant tissues. researchgate.net The physicochemical properties of the active dione (B5365651) metabolite, such as its weak acid character, are important drivers for this long-distance translocation in both vascular systems. researchgate.net

While the primary focus of research on this compound analogues has been on their insecticidal properties, the broader class of piperidine derivatives has been investigated for fungicidal activity. For instance, research on thiosemicarbazide (B42300) derivatives containing a piperidine moiety has shown that these compounds can exhibit moderate to good fungicidal activities against various plant pathogenic fungi. nih.gov One study found that a compound with an unsubstituted piperidine ring displayed potent activity against Pythium aphanidermatum, Rhizoctonia solani, Valsa mali, and Gaeu-mannomyces graminsis. nih.gov However, specific research on the fungicidal properties of this compound analogues is not extensively documented in publicly available literature.

Similar to the fungicidal activity, the direct antibacterial properties of this compound analogues against plant pathogens are not well-established in scientific literature. However, broader research into piperidine-containing compounds has shown potential for antibacterial applications in agriculture. For example, novel sulfonamide derivatives incorporating a piperidine moiety have been synthesized and shown to possess significant antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com These findings suggest that the piperidine scaffold can be a valuable component in the design of new bactericides for managing plant bacterial diseases. mdpi.com

The 2-aryl-1,3-dione scaffold, which is the active form of insecticides like Spiropidion, is also present in some herbicides. researchgate.net The systemic translocation properties, driven by the weak acid nature of these diones, are crucial for both insecticidal and herbicidal applications. researchgate.net This suggests a potential for herbicidal activity within this class of compounds. However, specific research detailing the herbicidal efficacy of this compound analogues is limited.

An in-depth examination of the biological activities and mechanistic properties of this compound analogues reveals a compound class with significant potential across various scientific fields. This article delineates the current understanding of these molecules, focusing on their roles in crop science, enzyme and receptor modulation, and antimicrobial research.

Structure Activity Relationship Sar and Computational Studies

Rational Design and Optimization Strategies for Bioactive Analogues

Rational drug design for analogues of 1-methoxypiperidine-2,4-dione involves a systematic approach to modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The piperidine-2,4-dione core is a versatile platform for constructing functionalized molecules with significant synthetic and medicinal potential. researchgate.netrsc.org More than 70 FDA-approved drugs contain a piperidine (B6355638) moiety, highlighting its importance in drug development. enamine.net Optimization strategies for this scaffold focus on several key areas:

Modification of the Piperidine Ring: Introducing substituents at the C-3, C-5, and C-6 positions can significantly impact biological activity. For instance, in a series of 2,5-disubstituted piperidine derivatives, the stereochemistry (cis vs. trans) of the substituents was found to be crucial for activity and selectivity for the dopamine (B1211576) transporter. nih.gov Strategic placement of functional groups can explore new binding interactions within a target protein, enhance selectivity, or block metabolic pathways.

Alteration of the N-methoxy Group: The N-methoxy group is a critical feature. Its replacement with other alkoxy groups, alkyl groups, or bioisosteric equivalents can modulate lipophilicity, metabolic stability, and receptor interactions. This allows for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Substitution on the Dione (B5365651) Carbonyls: While direct modification of the carbonyls is less common, their role in hydrogen bonding is critical. Understanding their interaction with target proteins can guide the design of analogues where other parts of the molecule are optimized to complement these interactions.

A hypothetical example of a rational design strategy could involve creating a library of analogues based on a known active this compound "hit" compound. This is illustrated in the table below, where different regions of the molecule are systematically varied.

| Compound ID | R1 (at C-3) | R2 (at C-5) | R3 (N-substituent) | Hypothetical IC₅₀ (nM) | Comments |

|---|---|---|---|---|---|

| Lead-01 | -H | -H | -OCH₃ | 500 | Initial Hit Compound |

| Anlg-02 | -CH₃ | -H | -OCH₃ | 250 | Improved potency with small alkyl group |

| Anlg-03 | -H | -Phenyl | -OCH₃ | 150 | Aromatic ring enhances binding |

| Anlg-04 | -H | -Phenyl | -OCH₂CH₃ | 400 | N-ethoxy group reduces potency |

| Anlg-05 | -H | -4-Fluorophenyl | -OCH₃ | 80 | Fluoro-substitution improves activity |

This systematic approach, combining structural insights with biological testing, allows for the development of a robust Structure-Activity Relationship (SAR), guiding the optimization process toward clinical candidates.

In Silico Drug Discovery Approaches

Computational methods are indispensable in modern drug discovery, enabling the rapid assessment of large numbers of virtual compounds and providing deep insights into the molecular basis of drug action.

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate relative binding free energies between two ligands. cresset-group.comwikipedia.org This technique has become a valuable tool in lead optimization, offering predictions of ligand potency that can prioritize the synthesis of the most promising compounds. cresset-group.com

The method relies on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to a common receptor. nih.gov The relative binding free energy (ΔΔG) is calculated by computationally "mutating" Ligand A into Ligand B both in the solvated state and when bound to the protein target. cresset-group.com Because free energy is a state function, the change around the cycle is zero, allowing the unknown relative binding affinity to be determined from the calculated free energies of the alchemical transformations.

For a series of this compound analogues, FEP can be used to predict how modifications will affect binding affinity. The accuracy of FEP calculations has improved significantly with advancements in force fields and sampling algorithms, often achieving a mean absolute deviation from experimental values of 4–6 kJ/mol (approximately 1 kcal/mol). nih.gov

Below is a hypothetical data table comparing FEP-predicted relative binding free energies (ΔΔG) with experimental values for analogues of a parent this compound compound.

| Compound | Modification from Parent | ΔΔG_pred (kcal/mol) | ΔΔG_exp (kcal/mol) | Deviation (kcal/mol) |

|---|---|---|---|---|

| Parent | - | 0.0 | 0.0 | 0.0 |

| Analog 1 | C5-H → C5-CH₃ | -0.8 | -0.6 | -0.2 |

| Analog 2 | C5-H → C5-F | -0.3 | -0.4 | +0.1 |

| Analog 3 | C6-H → C6-OH | +1.2 | +1.5 | -0.3 |

| Analog 4 | N-OCH₃ → N-CH₃ | +2.5 | +2.1 | +0.4 |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is widely used in virtual screening to identify potential hits from large compound libraries and to understand the structural basis of ligand binding for lead optimization. researchgate.netnih.gov The process involves preparing the 3D structures of the ligand and protein, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. These poses are then evaluated using a scoring function that estimates the binding affinity. nih.gov

For this compound, docking into a hypothetical enzyme active site can reveal key molecular interactions. Analysis of the top-ranked docking pose can identify:

Hydrogen Bonds: The carbonyl oxygens at C-2 and C-4 are potent hydrogen bond acceptors, likely interacting with donor residues like arginine, lysine, or serine in the protein. The N-methoxy oxygen could also participate in interactions.

Hydrophobic Interactions: Alkyl or aryl substituents on the piperidine ring can form favorable van der Waals interactions with nonpolar residues such as leucine, valine, and phenylalanine.

A detailed analysis of these interactions is crucial for understanding SAR and designing new analogues with improved binding. rsc.orgnih.gov

The following table summarizes a hypothetical interaction profile for this compound within a protein binding pocket.

| Ligand Moiety | Interaction Type | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| C2=O | Hydrogen Bond | Arg122 (NH) | 2.8 |

| C4=O | Hydrogen Bond | Tyr210 (OH) | 3.1 |

| Piperidine Ring (C5-Phenyl Sub.) | Hydrophobic (π-π stacking) | Phe178 | 3.9 |

| N-OCH₃ | van der Waals | Val115 | 4.2 |

Tautomeric Equilibria and Conformational Analysis

The piperidine-2,4-dione scaffold is a β-ketoamide system, which can exist in multiple tautomeric forms. researchgate.netresearchgate.net The equilibrium between these forms can be influenced by the solvent, temperature, and the electronic nature of substituents. researchgate.net The predominant forms are typically the diketo and the Z-enolamide tautomers, both of which can be stabilized by intramolecular hydrogen bonds. researchgate.net Understanding this equilibrium is crucial as different tautomers present distinct shapes and hydrogen bonding patterns, which can lead to different biological activities. For β-ketoamides, electron-withdrawing groups tend to favor the enol tautomer by strengthening the internal hydrogen bond. nih.gov

Potential Tautomers of this compound:

Diketone form: The standard structure.

Enol form (at C2): A double bond between C2 and C3 with a hydroxyl group at C2.

Enol form (at C4): A double bond between C4 and C5 with a hydroxyl group at C4.

The relative stability of these forms would need to be assessed using spectroscopic methods or quantum chemical calculations.

Bioisosteric Replacements in Medicinal Chemistry (e.g., N-methoxy as Ether Bioisostere)

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced with another, broadly similar atom or group. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity while improving physicochemical or pharmacokinetic properties, such as metabolic stability, solubility, or toxicity profile. cambridgemedchemconsulting.com

The this compound scaffold offers several opportunities for bioisosteric replacements:

N-methoxy as an Ether Bioisostere: The N-O bond in the N-methoxy group has distinct electronic and conformational properties compared to a C-O-C ether linkage. However, it can be considered a bioisostere for certain ether-containing fragments. Aryl ethers, such as a methoxy (B1213986) group attached to a ring, are often metabolic liabilities. nih.gov Replacing them with metabolically stable mimics is a common strategy. nih.gov The N-methoxy group itself can be replaced by other groups to modulate properties. For example, replacing it with an N-CH₂CF₃ group has been used to find a compromise between potency and reducing time-dependent CYP inhibition. acs.org

Carbonyl Group Bioisosteres: The carbonyl groups at the C-2 and C-4 positions are key for hydrogen bonding but can also be sites of metabolic activity or lead to unwanted reactivity. Potential bioisosteres for a carbonyl group include sulfones, sulfoximines, or certain heterocyclic rings that can mimic its hydrogen-bonding capabilities.

The following table lists some common bioisosteric replacements relevant to the this compound structure.

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| -O- (Ether) | -S-, -CH₂-, -NH-, -CF₂- | Modulate lipophilicity, polarity, metabolic stability |

| -C=O (Carbonyl) | -C=NOH, -SO₂-, Oxadiazole ring | Alter H-bonding, improve stability, change polarity |

| -CH₃ (Methyl) | -NH₂, -OH, -Cl, -CF₃ | Modify size, electronics, and metabolic stability |

| Phenyl | Pyridyl, Thienyl, Cyclohexyl | Change aromaticity, H-bonding potential, solubility |

| -F | -H, -OH, -OCH₃ | Alter electronics, pKa, membrane permeability cambridgemedchemconsulting.comacs.org |

Analytical and Characterization Techniques in 1 Methoxypiperidine 2,4 Dione Research

Spectroscopic Characterization Methods

Spectroscopy is fundamental to determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to confirm the number of unique proton environments in 1-Methoxypiperidine-2,4-dione. The spectrum would show signals corresponding to the methoxy (B1213986) group protons (-OCH₃) and the three methylene (B1212753) groups (-CH₂-) of the piperidine (B6355638) ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would provide detailed information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen (C6) and the carbon between the two carbonyls (C3) would have distinct chemical shifts from the protons at C5.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. For this compound, signals would be expected for the methoxy carbon, the three methylene carbons of the ring, and the two carbonyl carbons (C2 and C4). The chemical shifts of the carbonyl carbons would be particularly downfield, which is characteristic of this functional group.

Hypothetical NMR Data Table No experimental data is available. The table below illustrates the expected signals but does not represent actual measured values.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-OCH₃ | 3.5 - 4.0 (singlet) | 50 - 60 |

| C2=O | - | 165 - 175 |

| C3-H₂ | 3.0 - 3.5 (singlet or multiplet) | 40 - 50 |

| C4=O | - | 200 - 210 (ketone) |

| C5-H₂ | 2.5 - 3.0 (multiplet) | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O). As a cyclic imide derivative, it would likely show two distinct C=O stretching frequencies, one for the amide carbonyl and one for the ketone carbonyl, typically in the range of 1680-1750 cm⁻¹. The absence of an N-H stretching band (around 3200 cm⁻¹) would confirm the substitution on the nitrogen atom.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound (143.13 g/mol ). The fragmentation pattern would offer clues about the molecule's structure.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₉NO₃). PubChem predicts a monoisotopic mass of 143.05824 Da. uni.lu

Predicted Mass Spectrometry Data Data from PubChem is predicted, not experimental. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 144.06552 |

| [M+Na]⁺ | 166.04746 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for purifying compounds and analyzing complex mixtures, such as biological samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolite Analysis

UHPLC-MS/MS is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures. If this compound were to be studied for its metabolic fate, this technique would be employed. frontiersin.orgmdpi.com It allows for the separation of the parent compound from its metabolites, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This is a standard method for pharmacokinetic and metabolism studies. frontiersin.org

Radiochemical Synthesis and Evaluation

Radiochemical synthesis involves incorporating a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule. This allows the compound to be used as a tracer in non-invasive imaging techniques like Positron Emission Tomography (PET).

There is no specific information available regarding the radiochemical synthesis of this compound. However, general methods for radiolabeling piperidine-containing structures often involve the nucleophilic substitution of a leaving group with a radiolabeled agent, such as [¹⁸F]fluoride. The resulting radiotracer would then be evaluated in vivo to study its biodistribution and target engagement.

Based on the available search results, it is not possible to generate an article specifically on "this compound" that adheres to the detailed outline provided. The search results lack specific research findings on the Carbon-11 radiosynthesis, ex vivo biodistribution, or X-ray crystallography of this particular compound.

The search results yielded information on the analytical techniques mentioned (Carbon-11 Radiosynthesis, Ex Vivo Biodistribution Studies, and X-ray Crystallography) but in the context of other chemical compounds. For instance, studies were found detailing the radiosynthesis and biodistribution of [11C]2-Pyridinealdoxime Methiodide and other carbon-11-labeled molecules, as well as X-ray crystallography studies on various organic compounds, including some piperidine derivatives. However, none of the results provide the specific data required to write about this compound itself.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline for "this compound" cannot be accomplished with the current information.

Future Directions and Emerging Research Avenues for 1 Methoxypiperidine 2,4 Dione

Development of Novel 1-Methoxypiperidine-2,4-dione Based Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold could provide novel insights into various cellular pathways. Future research in this area should focus on the strategic modification of the core structure to incorporate functionalities that allow for the detection and modulation of specific biological targets.

The structural versatility of heterocyclic compounds makes them excellent candidates for the development of potent chemical probes targeting a wide array of biological molecules. acs.org The design of such probes often involves a molecular hybridization strategy, fusing bioactive scaffolds to create novel architectures with multifaceted pharmaceutical activities. acs.org

Table 1: Potential Modifications for Developing this compound Based Chemical Probes

| Modification Strategy | Rationale | Potential Application |

| Fluorophore Conjugation | Attachment of a fluorescent tag (e.g., fluorescein, rhodamine) to a non-essential position on the piperidine (B6355638) ring. | Visualization and tracking of the molecule's localization and interaction within living cells using fluorescence microscopy. |

| Biotinylation | Introduction of a biotin (B1667282) moiety to facilitate affinity-based purification of target proteins. | Identification of the specific proteins that this compound interacts with, a crucial step in target validation. |

| Photoaffinity Labeling | Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) that can form a covalent bond with the target protein upon UV irradiation. | Irreversibly linking the probe to its binding partner, enabling more robust identification and characterization of the target. |

| Click Chemistry Handles | Functionalization with an alkyne or azide group to allow for facile and specific ligation with other molecules via click chemistry. | Modular design of more complex probes and for in situ labeling experiments. |

The successful development of these probes would not only advance our understanding of fundamental biology but also pave the way for novel therapeutic strategies.

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and environmental impact. newchemical.it Future research should explore environmentally benign synthetic routes to this compound and its derivatives. This includes the use of renewable starting materials, safer solvents, and catalytic methods to improve atom economy. newchemical.itresearchgate.net

The synthesis of piperidine derivatives, for instance, can be achieved through sustainable methods, such as utilizing bio-based platform chemicals like furfural. nih.gov One-pot multicomponent reactions also represent a green approach, enabling the rapid assembly of complex molecules with high efficiency and reduced waste.

Table 2: Potential Green Synthesis Strategies for this compound

| Green Chemistry Principle | Proposed Application to Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Investigating the synthesis of the piperidine core from biomass-derived starting materials. | Reduced reliance on petrochemicals and a more sustainable production process. |

| Catalytic Reactions | Employing transition metal or organocatalysts to facilitate key bond-forming reactions, replacing stoichiometric reagents. | Higher efficiency, milder reaction conditions, and reduced generation of byproducts. |

| Use of Greener Solvents | Exploring the use of water, supercritical CO2, or bio-based solvents in the synthesis. | Minimized use of hazardous organic solvents, leading to a safer and more environmentally friendly process. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as through cycloaddition reactions. | Minimized waste generation and increased overall efficiency of the synthesis. |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, facilitating its broader application in research and development.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. mdpi.commdpi.comnih.gov Derivatives of piperidine have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajchem-a.comnih.govencyclopedia.pub Given this precedent, it is highly probable that this compound possesses undiscovered biological activities with therapeutic potential.

A systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets is a critical next step. High-throughput screening (HTS) and high-content screening (HCS) methodologies can be employed to rapidly assess the compound's effects on various cellular models of disease. nih.govhelsinki.fi

Table 3: Proposed Screening Cascade for Discovering Biological Activities

| Screening Stage | Methodology | Potential Therapeutic Areas to Investigate |

| Primary Screening | High-throughput screening (HTS) using biochemical and cell-based assays to test against a broad range of targets (e.g., kinases, proteases, GPCRs). | Oncology, infectious diseases, inflammation, central nervous system disorders. |

| Secondary Screening | More complex in vitro assays to confirm hits from primary screening and to elucidate the mechanism of action. This could include cell viability assays, receptor binding assays, and enzyme inhibition assays. nih.gov | Further validation of initial hits and prioritization of lead compounds. |

| Phenotypic Screening | High-content screening (HCS) to assess the compound's effects on cellular morphology and function in disease-relevant cell models. nih.gov | Identification of novel mechanisms of action and unexpected therapeutic applications. |

| In Vivo Studies | Evaluation of promising lead compounds in animal models of disease to assess efficacy and preliminary safety. | Preclinical validation of therapeutic potential. |

The discovery of novel biological activities would open up new avenues for the development of this compound-based therapeutics for a variety of diseases.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and facilitating the optimization of lead compounds. nih.govnih.govfrontiersin.org The application of advanced computational techniques to this compound can accelerate its development into a viable drug candidate.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity and toxicity of this compound derivatives. researchgate.netkean.edusemanticscholar.orgresearchgate.netnih.gov These models can guide the design of new analogs with improved potency and reduced off-target effects. Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to its biological targets at the atomic level, informing structure-based drug design efforts. oup.comacs.org

Table 4: Application of Computational Modeling in the Development of this compound

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models that correlate the structural features of this compound analogs with their biological activity and toxicity. patsnap.com | Guidance for the rational design of new compounds with enhanced therapeutic profiles and reduced risk of adverse effects. |

| Molecular Docking | To predict the binding mode and affinity of this compound derivatives to the active site of target proteins. | Identification of key interactions that can be optimized to improve binding potency and selectivity. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the compound-protein complex over time, providing insights into binding stability and conformational changes. | A deeper understanding of the binding mechanism and the factors contributing to high-affinity interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Early identification of potential pharmacokinetic and safety issues, allowing for their mitigation during the lead optimization phase. nih.gov |

By integrating these computational approaches into the research and development pipeline, the journey of this compound from a promising scaffold to a potential therapeutic agent can be significantly streamlined and de-risked. patsnap.comnih.govnih.govdanaher.comacs.org

Q & A

Q. What are the recommended synthetic routes for 1-Methoxypiperidine-2,4-dione, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of methoxy groups onto a piperidine-2,4-dione core. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and careful control of temperature, solvent (e.g., DMF or THF), and reaction time to maximize yield and purity . Optimization may require adjusting catalysts (e.g., Pd for coupling reactions) or purification via column chromatography .

Q. What analytical techniques are most effective for characterizing this compound?

Use a combination of:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry .

- Mass spectrometry (HR-MS) for molecular weight validation .

- FT-IR to identify functional groups like ketones and ethers .

- HPLC for purity assessment . Comparative analysis with structurally related piperidine-dione derivatives can validate results .

Q. How does the methoxy group influence the compound's physicochemical properties?

The methoxy group enhances solubility in polar solvents (e.g., methanol) due to its electron-donating effects and may stabilize interactions with biological targets via hydrogen bonding. Its steric and electronic effects can also alter reactivity in subsequent derivatization reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., comparing methoxy vs. trifluoroethyl groups) .

- Validate assays using standardized protocols (e.g., enzyme inhibition assays with positive controls) .

- Use computational modeling (e.g., molecular docking) to predict binding affinities and reconcile discrepancies between in vitro and in silico results .

Q. What in silico strategies are recommended for predicting the pharmacokinetic and toxicological profiles of this compound?

- ADMET prediction tools (e.g., Discovery Studio) can assess absorption, distribution, and toxicity risks .

- Molecular dynamics simulations evaluate metabolic stability, particularly cytochrome P450 interactions .

- 3D-QSAR models correlate structural features with antifungal or anticancer activity .

Q. How can low yields in the final synthetic step be addressed?

- Optimize reflux conditions (e.g., solvent polarity, temperature gradients) to improve intermediate stability .

- Introduce microwave-assisted synthesis to accelerate reaction kinetics .

- Employ flow chemistry for precise control of exothermic steps .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets?

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

- X-ray crystallography (if co-crystals are obtainable) reveals binding modes to enzymes like VEGFR-2 or PTP1B .

- Kinetic studies differentiate competitive vs. non-competitive inhibition .

Methodological Considerations

Q. Which solvents are optimal for reactions involving this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Chlorinated solvents (e.g., DCM) are suitable for acid-catalyzed cyclization steps .

- Avoid protic solvents (e.g., water) to prevent hydrolysis of the dione ring .

Q. How can researchers validate the compound’s stability under physiological conditions?

Q. What strategies mitigate synthetic byproducts in piperidine-dione derivatives?

- Use scavenger resins to trap reactive intermediates .

- Implement DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, temperature) .

Data Interpretation and Reporting

Q. How should researchers document contradictory spectral data (e.g., NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.